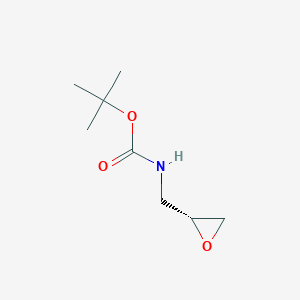

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGKXNNTNBRBH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440294 | |

| Record name | (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149057-20-5 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-oxiranylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149057-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Comprehensive Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a versatile chiral building block of significant interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates three key features: a reactive epoxide (oxirane) ring, a chiral center with (R)-stereochemistry, and a tert-butoxycarbonyl (Boc) protected amine. This combination makes it a valuable intermediate for the asymmetric synthesis of complex molecules, particularly pharmaceuticals.[1] The Boc group serves as a stable protecting group for the amine, allowing for selective reactions at other parts of the molecule, while the strained oxirane ring is susceptible to nucleophilic ring-opening, enabling the introduction of diverse functional groups.[1] This guide provides an in-depth overview of its chemical properties, reactivity, synthesis, and applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate | [1] |

| CAS Number | 149057-20-5 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Physical Form | White to yellow solid or semi-solid or liquid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

| InChI | 1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 | [1] |

| InChI Key | ZBBGKXNNTNBRBH-ZCFIWIBFSA-N | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CO1 | [1] |

| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1CO1 | [1] |

Reactivity and Chemical Profile

The chemical behavior of this compound is dominated by the reactivity of the epoxide ring and the nature of the carbamate group.

Nucleophilic Ring-Opening of the Epoxide

The primary site of reactivity is the strained three-membered oxirane ring, which readily undergoes nucleophilic attack.[1] This reaction is the cornerstone of its utility as a synthetic intermediate. The attack typically occurs at the less sterically hindered carbon atom, leading to the formation of chiral alcohols and other derivatives with high regioselectivity and enantiomeric purity.[1]

Key reactions include:

-

Synthesis of Chiral Alcohols: Reaction with various nucleophiles (e.g., organometallics, hydrides, amines, thiols) opens the ring to produce a wide array of functionalized chiral alcohols.[1]

-

Preparation of Chiral Aziridines: It can be used in the synthesis of chiral aziridines, which are valuable nitrogen-containing heterocycles for further elaboration.[1]

Carbamate Group Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal.[1]

-

Protection: The Boc group protects the primary amine functionality, preventing it from participating in unwanted side reactions while transformations are carried out on the epoxide moiety.[1]

-

Deprotection (Hydrolysis): The Boc group can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) or basic conditions to reveal the free amine, which can then be used for subsequent synthetic steps.[1]

Caption: Logical workflow of key reactions for this compound.

Applications in Research and Drug Development

This compound is a key starting material in several areas of chemical and pharmaceutical research.

-

Asymmetric Synthesis: Its inherent chirality is exploited to introduce stereocenters into target molecules, a critical aspect of modern drug design.[1]

-

Pharmaceutical Intermediates: The compound and its derivatives are building blocks for developing new pharmaceuticals.[1] Derivatives have been explored for potential antimicrobial activity.[1] Carbamate groups, in general, are present in a wide range of approved drugs, including HIV protease inhibitors and anticonvulsants, highlighting the importance of carbamate-containing intermediates.[3]

-

Polymer-Supported Synthesis: It can be immobilized on solid polymer supports, facilitating multi-step reactions and simplifying the purification of intermediates in solid-phase synthesis.[1]

Caption: Key application areas for this compound.

Experimental Protocols: Synthesis

Multiple methods exist for the synthesis of this compound. A common approach involves the epoxidation of an alkene followed by carbamate formation.[1] The following is a generalized, representative protocol and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound.

Reaction Scheme: (R)-Epichlorohydrin → (R)-Glycidyl amine intermediate → this compound

Materials:

-

(R)-Epichlorohydrin

-

Ammonia or an amine source

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Suitable solvent (e.g., Dichloromethane, THF)

-

Base (e.g., Triethylamine, Sodium hydroxide)

Methodology:

-

Amine Formation: (R)-Epichlorohydrin is reacted with an amine source. This step involves a nucleophilic substitution followed by an in-situ ring-closing to form the corresponding glycidyl amine intermediate. This step must be performed under carefully controlled temperature conditions to minimize side reactions.

-

Boc Protection: The resulting chiral amine intermediate is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

-

A base, such as triethylamine, is added to the solution to act as an acid scavenger.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution at a controlled temperature (typically 0°C to room temperature).

-

The reaction is monitored by an appropriate technique (e.g., TLC, LC-MS) until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions (e.g., water, brine) to remove salts and water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Safety and Handling

Proper handling is essential when working with this chemical. The following table summarizes key safety information. Users must consult the full Safety Data Sheet (SDS) before use.[4]

| Category | Information | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Handling | Use in a well-ventilated place.[5] Avoid contact with skin, eyes, and clothing.[4][6] Avoid inhalation of vapor or mist and prevent dust formation.[4][5] | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[6] | |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4] | |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] | |

| Fire-Fighting | Use dry sand, dry chemical, or alcohol-resistant foam.[4] Combustion may produce carbon monoxide and nitrogen oxides.[4] |

References

- 1. Buy this compound | 149057-20-5 [smolecule.com]

- 2. 115198-80-6|tert-Butyl (oxiran-2-ylmethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. combi-blocks.com [combi-blocks.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. keyorganics.net [keyorganics.net]

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Technical Guide to its Role as a Chiral Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a valuable chiral intermediate in modern organic and medicinal chemistry. While this molecule is not typically characterized by a direct mechanism of action in a biological context, its significance lies in its utility as a versatile building block for the synthesis of complex, stereochemically defined molecules, including active pharmaceutical ingredients (APIs). The presence of a reactive chiral epoxide ring and a protected amine functional group makes it a key starting material for creating a variety of more complex structures, such as chiral alcohols and aziridines.[1] This technical guide provides an in-depth overview of its chemical properties, synthetic applications, and its role in the development of new chemical entities.

Chemical Properties and Structure

This compound is a bifunctional organic molecule. Its structure consists of a terminal epoxide ring, which is chiral at the C2 position, and an amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group allows for selective reactions at the epoxide ring without interference from the nucleophilic amine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 149057-20-5 |

| Appearance | White to yellow solid or semi-solid |

| Chirality | (R)-enantiomer |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Source: Data compiled from publicly available chemical supplier information.

Core Synthetic Applications: Mechanism of Reactivity

The primary utility of this compound stems from the high reactivity of the three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is the cornerstone of its application in synthesis, allowing for the introduction of a wide range of functional groups with high regio- and stereoselectivity.

Nucleophilic Ring-Opening for the Synthesis of Chiral Alcohols

The epoxide ring can be opened by a variety of nucleophiles (e.g., organometallics, amines, azides, thiols) to generate chiral β-substituted amino alcohols. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The regioselectivity of the attack (at C2 vs. C3 of the oxirane) can often be controlled by the choice of nucleophile and reaction conditions.

Caption: General workflow for the nucleophilic ring-opening of this compound.

Synthesis of Chiral Aziridines

This compound also serves as a precursor for the synthesis of chiral aziridines.[1] Aziridines are nitrogen-containing three-membered heterocycles that are also important building blocks in medicinal chemistry due to their diverse biological activities.[2][3] The synthesis often involves a two-step process: ring-opening with a nucleophile like azide, followed by reduction and intramolecular cyclization.

Caption: Pathway for the synthesis of chiral aziridines from this compound.

Relevance in Drug Discovery and Development

While this compound does not have a defined pharmacological action itself, the structural motifs it generates are present in numerous approved drugs. Chiral epoxides are key intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral agents like the HIV protease inhibitor atazanavir, and anticoagulants such as rivaroxaban.[4]

The inherent chirality of the molecule is of paramount importance. For many drugs, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[5] The use of enantiomerically pure starting materials like this compound is a critical strategy in asymmetric synthesis to ensure the production of a single, desired enantiomer of the final drug product.[6][7]

Representative Experimental Protocol

The following is a representative, generalized protocol for the ring-opening of this compound with a generic amine nucleophile.

Disclaimer: This protocol is for illustrative purposes only and should be adapted and optimized for specific nucleophiles and laboratory conditions. All work should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize a chiral β-amino alcohol derivative via nucleophilic ring-opening.

Materials:

-

This compound

-

Amine nucleophile (e.g., benzylamine)

-

Solvent (e.g., ethanol or isopropanol)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the amine nucleophile (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the starting material is consumed (typically several hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude product can then be purified using column chromatography on silica gel to yield the desired chiral amino alcohol.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Caption: A typical experimental workflow for the synthesis of derivatives from the title compound.

Conclusion

This compound is a foundational chiral building block in synthetic chemistry. Its significance is not derived from a direct biological mechanism of action, but from its role as a versatile and reliable precursor for the stereoselective synthesis of more complex molecules. For researchers and professionals in drug development, understanding the reactivity and synthetic potential of this and similar chiral epoxides is crucial for the design and execution of efficient synthetic routes to novel therapeutic agents. Its application underscores the importance of asymmetric synthesis in modern medicine.

References

- 1. Buy this compound | 149057-20-5 [smolecule.com]

- 2. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atlasofscience.org [atlasofscience.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate CAS number and structure

CAS Number: 149057-20-5

Abstract

This technical guide provides a comprehensive overview of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, a key chiral building block in modern organic and medicinal chemistry. The document details its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, it explores its critical role as a synthetic intermediate, with a focus on its application in the stereoselective synthesis of chiral 1,2-amino alcohols and other nitrogen-containing compounds of pharmaceutical interest. Detailed experimental methodologies and workflows are presented to support researchers, scientists, and drug development professionals in the effective utilization of this versatile compound.

Introduction

This compound, also known as (R)-N-Boc-glycidylamine, is a chiral epoxide functionalized with a Boc-protected amine. The presence of the strained oxirane ring and the stereodefined center makes it a highly valuable intermediate for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This combination of features allows for the regioselective and stereospecific introduction of an aminomethyl group, which is a common motif in a multitude of biologically active molecules and approved pharmaceuticals. This guide will serve as an in-depth resource covering the essential technical aspects of this compound.

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below.

Chemical Structure:

-

IUPAC Name: tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate

-

Synonyms: tert-butyl (2R)-2-oxiranylmethylcarbamate, (R)-N-Boc-2,3-epoxypropylamine

-

Molecular Formula: C₈H₁₅NO₃

-

Molecular Weight: 173.21 g/mol

Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 149057-20-5 | |

| Physical Form | White to yellow solid or semi-solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, sealed in a dry environment | |

| InChI Key | ZBBGKXNNTNBRBH-ZCFIWIBFSA-N | |

| Canonical SMILES | CC(C)(C)OC(=O)NC[C@@H]1CO1 |

Synthesis of this compound

The enantiomerically pure this compound is typically synthesized from a chiral precursor. A common and effective route starts from (R)-(-)-epichlorohydrin.

Experimental Protocol: Two-Step Synthesis from (R)-(-)-Epichlorohydrin

This procedure involves the opening of the epoxide ring with an azide source, followed by reduction of the azide to an amine, and subsequent protection with a Boc group. A final step involves the reformation of the epoxide ring under basic conditions.

Step 1: Synthesis of (R)-1-azido-3-chloropropan-2-ol

-

To a stirred solution of (R)-(-)-epichlorohydrin (1.0 eq) in a mixed solvent system of ethanol and water (e.g., 4:1 v/v) at 0°C, add sodium azide (1.5 eq).

-

Add ammonium chloride (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido-chlorohydrin, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-tert-butyl (1-chloro-3-hydroxypropan-2-yl)carbamate

-

The crude (R)-1-azido-3-chloropropan-2-ol is dissolved in a suitable solvent like tetrahydrofuran (THF).

-

Add triphenylphosphine (1.2 eq) and water to facilitate the Staudinger reduction of the azide to the primary amine. Stir for 8-12 hours at room temperature.

-

To the resulting amine solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 6-12 hours.

-

After the reaction is complete, concentrate the mixture and purify the residue by column chromatography on silica gel to obtain the Boc-protected amino alcohol.

Step 3: Ring Closure to form this compound

-

Dissolve the purified Boc-protected chlorohydrin from the previous step in a suitable alcohol solvent, such as methanol, and cool to 0°C.

-

Add a base, such as potassium carbonate (2.0 eq) or sodium methoxide (1.2 eq), to promote intramolecular cyclization.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Neutralize the reaction with a mild acid, remove the solvent under reduced pressure, and extract the product with an organic solvent.

-

Purify the crude product by flash chromatography to yield pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

Applications in Organic Synthesis

This compound is a versatile building block primarily used for the synthesis of chiral 1,2-amino alcohols and their derivatives. The epoxide ring is susceptible to nucleophilic attack, which proceeds with high regioselectivity at the less substituted carbon atom and with inversion of configuration.

Synthesis of Chiral β-Amino Alcohols

The reaction of the title compound with various nucleophiles provides a straightforward route to a wide array of chiral β-amino alcohols, which are prevalent scaffolds in pharmaceuticals.

General Experimental Protocol: Nucleophilic Ring-Opening

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, acetonitrile, or THF) at room temperature.

-

Add the desired nucleophile (1.1 - 2.0 eq). For amines, such as benzylamine, the amine itself can often serve as the solvent.

-

The reaction can be performed at room temperature or heated to reflux (e.g., 60-80°C) to increase the reaction rate. Lewis acids, such as LiClO₄ or Yb(OTf)₃, can be used as catalysts to enhance reactivity and regioselectivity.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure chiral 1,2-amino alcohol derivative.

Representative Reaction Data:

| Nucleophile | Product | Conditions | Yield (%) |

| Benzylamine | (R)-tert-butyl (2-hydroxy-3-(benzylamino)propyl)carbamate | Neat, 70°C, 12h | >90 |

| Sodium Azide | (R)-tert-butyl (3-azido-2-hydroxypropyl)carbamate | EtOH/H₂O, NH₄Cl, 80°C, 8h | ~95 |

| Thiophenol | (R)-tert-butyl (2-hydroxy-3-(phenylthio)propyl)carbamate | K₂CO₃, MeOH, rt, 6h | >90 |

Reaction Workflow Diagram

The general workflow for the application of this compound in the synthesis of chiral amino alcohols is shown below.

Conclusion

This compound is an indispensable chiral intermediate for the asymmetric synthesis of molecules containing the 1,2-amino alcohol moiety. Its predictable reactivity and the stability of the Boc protecting group make it a reliable and versatile tool for drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers employing this compound in their synthetic endeavors. The continued application of this building block is expected to facilitate the development of novel chiral therapeutics and complex molecules.

An In-depth Technical Guide to (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

This technical guide provides a comprehensive overview of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, a key chiral building block in modern organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Properties

This compound is a versatile organic compound valued for its role in asymmetric synthesis. The presence of both a reactive epoxide ring and a protected amine functional group makes it an ideal starting material for the synthesis of complex chiral molecules.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₃ | [1][2] |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate | [1] |

| CAS Number | 149057-20-5 | [1] |

| Synonym | tert-butyl (2R)-2-oxiranylmethylcarbamate | |

| Appearance | White to yellow solid or semi-solid | |

| Purity | ≥95% | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Synthetic Pathway and Utility

The following diagram illustrates the synthesis of this compound and its subsequent application as a chiral building block in the synthesis of a beta-amino alcohol, a common motif in pharmaceutical compounds.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its subsequent use. Researchers should adapt these methods to their specific laboratory conditions and scale.

Synthesis of this compound (Boc Protection)

This procedure outlines the protection of the primary amine of (R)-2-(aminomethyl)oxirane using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

(R)-2-(aminomethyl)oxirane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-(aminomethyl)oxirane (1.0 equivalent) in anhydrous THF.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Reaction: Cool the mixture to 0°C in an ice bath. To this, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise over 30 minutes.

-

Stirring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel to obtain pure this compound.

Application in the Synthesis of a Chiral β-Amino Alcohol (Epoxide Ring-Opening)

This protocol describes a general procedure for the nucleophilic ring-opening of the epoxide in this compound.

Materials:

-

This compound

-

Organometallic nucleophile (e.g., Grignard reagent, organolithium reagent)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in the appropriate anhydrous solvent.

-

Nucleophile Addition: Cool the solution to the appropriate temperature (typically -78°C to 0°C, depending on the nucleophile). Slowly add the organometallic nucleophile (1.1-1.5 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at the same temperature for a specified time, monitoring the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting Boc-protected chiral β-amino alcohol by column chromatography.

This guide provides foundational information for the use of this compound. It is crucial for researchers to consult relevant literature and perform appropriate safety assessments before conducting any experimental work.

References

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, also known as (R)-Boc-glycidylamine, is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive epoxide ring, a carbamate-protected amine, and a defined stereocenter, makes it a valuable precursor for the enantioselective synthesis of a wide range of biologically active molecules, including antiviral agents and beta-blockers. This guide provides a comprehensive overview of its synthesis, key reactions, and applications in drug development, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 149057-20-5 | |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | |

| Appearance | White to yellow solid or semi-solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Synthesis of this compound

The enantiomerically pure form of tert-butyl (oxiran-2-ylmethyl)carbamate is crucial for its application in stereoselective synthesis. Several methods have been developed to achieve this, primarily focusing on asymmetric epoxidation and kinetic resolution.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[2][3] This method utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][4] The choice of L-(+)-DET or D-(-)-DET determines the stereochemistry of the resulting epoxide. For the synthesis of the (R)-epoxide, D-(-)-DET is typically employed.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Allyl Alcohol

A detailed, general protocol for the Sharpless asymmetric epoxidation of an allylic alcohol is as follows:

-

A flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with dichloromethane.

-

Titanium(IV) isopropoxide is added, and the solution is cooled to -70°C.

-

Diethyl (2R,3R)-tartrate (D-(-)-DET) is added, followed by the allylic alcohol.

-

A precooled solution of anhydrous tert-butyl hydroperoxide in toluene is added, maintaining the temperature below -60°C.

-

The reaction mixture is slowly warmed to 0°C over several hours and monitored for completion.

-

Work-up involves quenching the reaction with a ferrous sulfate solution to decompose excess peroxide, followed by extraction and purification to isolate the chiral epoxy alcohol.[5]

The resulting chiral epoxy alcohol can then be converted to this compound through subsequent functional group manipulations, including conversion of the hydroxyl group to an amine followed by Boc protection.

Hydrolytic Kinetic Resolution (HKR)

The Jacobsen hydrolytic kinetic resolution (HKR) is a highly effective method for resolving racemic terminal epoxides.[6][7] This technique employs a chiral (salen)Co(III) catalyst to enantioselectively hydrolyze one enantiomer of the epoxide with water, leaving the other enantiomer unreacted and in high enantiomeric excess.[6] For the preparation of this compound, a racemic mixture of the Boc-protected glycidylamine would be subjected to HKR, where the (S)-enantiomer is selectively hydrolyzed to the corresponding diol, enriching the mixture in the desired (R)-epoxide.

Table 1: Representative Results for Hydrolytic Kinetic Resolution of Terminal Epoxides

| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Yield of (R)-epoxide (%) | ee of (R)-epoxide (%) | Reference |

| Propylene Oxide | 0.5 | 12 | 45 | >99 | [6] |

| 1,2-Epoxyhexane | 0.2 | 8 | 48 | >99 | [6] |

| Styrene Oxide | 0.5 | 16 | 46 | >99 | [6] |

| Methyl Glycidate | 0.1 | 24 | 43 | >99 | [7] |

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution using lipases offers a green and highly selective alternative for the synthesis of chiral compounds.[8][9][10] In this approach, a racemic mixture of a suitable precursor, such as an acetylated amino alcohol, is treated with a lipase which selectively catalyzes the hydrolysis or transesterification of one enantiomer, allowing for the separation of the two enantiomers. For instance, the kinetic resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B (CAL-B) has been shown to provide both enantiomers with excellent enantioselectivity (E > 200).[8]

Experimental Protocol: General Procedure for Lipase-Catalyzed Transesterification

-

The racemic alcohol (1 equivalent) is dissolved in a suitable organic solvent (e.g., hexane).

-

An acyl donor, such as vinyl acetate (excess), is added to the solution.

-

The lipase (e.g., Candida antarctica lipase B) is added, and the suspension is stirred at a controlled temperature (e.g., 35°C).

-

The reaction progress is monitored by techniques such as HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Upon reaching approximately 50% conversion, the enzyme is filtered off, and the remaining starting material and the product are separated by column chromatography.[8][9]

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds due to its ability to introduce a chiral β-amino alcohol moiety, a common pharmacophore in many drug classes.

Synthesis of β-Amino Alcohols

The epoxide ring of this compound is susceptible to nucleophilic attack, providing a straightforward route to chiral β-amino alcohols.[11][12][13][14][15][16] The reaction is typically regioselective, with the nucleophile attacking the less hindered carbon of the epoxide.

Experimental Protocol: Ring-Opening of Epoxide with an Amine

-

In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as ethanol or isopropanol.

-

Add the amine nucleophile (1-10 equivalents).

-

The reaction can be performed at room temperature or heated to accelerate the reaction rate. Microwave irradiation has also been employed to enhance reaction efficiency.[17][18]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired β-amino alcohol.[19]

Table 2: Examples of Ring-Opening Reactions of Epoxides with Amines

| Epoxide | Amine | Conditions | Product | Yield (%) | Reference |

| Styrene Oxide | Aniline | InBr₃, H₂O, rt | 2-Anilino-1-phenylethanol | 92 | [15] |

| Propylene Oxide | Morpholine | [EtPy][TFA], 80°C | 1-Morpholinopropan-2-ol | 85 | [15] |

| (2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutane | p-Toluidine | Nitromethane, MW, 80°C | β-Amino alcohol | 85 | [17][18] |

Application in the Synthesis of Antiviral Drugs

Chiral amino alcohols are crucial components of many antiviral drugs, particularly protease inhibitors.[20][21] The stereochemistry of these molecules is often critical for their binding affinity to the viral protease. This compound serves as a valuable starting material for introducing the required stereocenter. For example, derivatives of this chiral epoxide have been utilized in the development of inhibitors for the SARS-CoV 3CL protease.[22]

The general mechanism of action for many antiviral protease inhibitors involves the competitive inhibition of the viral protease enzyme, which is essential for the cleavage of viral polyproteins into functional viral proteins, thus halting viral replication.[23][24][25]

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its efficient enantioselective synthesis through methods like Sharpless asymmetric epoxidation and kinetic resolution, coupled with the versatile reactivity of its epoxide ring, provides access to a diverse array of chiral intermediates, particularly β-amino alcohols. These intermediates are integral to the development of a wide range of pharmaceuticals, underscoring the continued importance of this compound in advancing medicinal chemistry. The detailed protocols and quantitative data presented in this guide aim to facilitate its effective utilization in research and development settings.

References

- 1. Buy this compound | 149057-20-5 [smolecule.com]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Epoxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]

- 14. gchemglobal.com [gchemglobal.com]

- 15. researchgate.net [researchgate.net]

- 16. rroij.com [rroij.com]

- 17. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 24. taylorfrancis.com [taylorfrancis.com]

- 25. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a chiral building block of significant interest in synthetic organic chemistry and drug development.[2] Its structure incorporates a Boc-protected amine, a common protecting group strategy in peptide synthesis and medicinal chemistry, and a reactive epoxide ring, which allows for a variety of nucleophilic ring-opening reactions.[2] This combination of functionalities makes it a valuable intermediate for the synthesis of chiral alcohols, amino alcohols, and other complex molecules with potential therapeutic applications.[2] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound during synthesis and subsequent reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for N-Boc protected amines and epoxides.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.9 (broad) | Singlet | 1H | N-H |

| ~ 3.1 - 3.4 | Multiplet | 2H | N-CH₂ |

| ~ 2.9 - 3.1 | Multiplet | 1H | Oxirane CH |

| ~ 2.8 | Doublet of Doublets | 1H | Oxirane CH₂ |

| ~ 2.6 | Doublet of Doublets | 1H | Oxirane CH₂ |

| 1.45 | Singlet | 9H | C(CH₃)₃ |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may be broad.[3] The protons of the oxirane CH₂ are diastereotopic and are expected to appear as distinct signals with coupling to the oxirane CH proton.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 156 | C=O (Carbamate) |

| ~ 80 | C (CH₃)₃ |

| ~ 50 | Oxirane C H |

| ~ 45 | Oxirane C H₂ |

| ~ 44 | N-C H₂ |

| ~ 28 | C(C H₃)₃ |

Note: The chemical shifts for epoxide carbons typically appear in the 40-60 ppm range.[4] The carbonyl carbon of the Boc group is expected around 156 ppm.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3360 | Strong, Broad | N-H Stretch |

| ~ 2980, 2930 | Strong | C-H Stretch (Aliphatic) |

| ~ 1700 | Strong | C=O Stretch (Carbamate) |

| ~ 1520 | Strong | N-H Bend |

| ~ 1250 | Strong | C-O Stretch (Epoxide, symmetric ring) |

| ~ 1160 | Strong | C-O Stretch (Carbamate) |

| ~ 910 | Medium | C-O-C Stretch (Epoxide, asymmetric) |

| ~ 840 | Medium | C-O-C Stretch (Epoxide, symmetric) |

Note: The carbonyl absorption for carbamates is typically observed around 1700 cm⁻¹.[5][6] Epoxides show characteristic ring stretching vibrations, often referred to as ring breathing modes.[7]

MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z | Interpretation |

| 174.11 | [M+H]⁺ (Protonated Molecule) |

| 118.09 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |

| 100.08 | [M - Boc]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |

Note: A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-like rearrangement.[8] The tert-butyl cation (m/z 57) is also a commonly observed fragment.[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

Transfer the solution into a clean 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A higher number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of the compound in a volatile solvent like dichloromethane or acetone.

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Choose the appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion. Electron impact (EI) is a higher-energy method that will induce more fragmentation.

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

- 1. This compound | 149057-20-5 [sigmaaldrich.com]

- 2. Buy this compound | 149057-20-5 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. reddit.com [reddit.com]

- 9. acdlabs.com [acdlabs.com]

Chiral Synthesis of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the chiral synthesis of (R)-tert-butyl (oxiran-2-ylmethyl)carbamate, a valuable chiral building block in organic synthesis and pharmaceutical development. The document details established methodologies, providing experimental protocols and quantitative data to facilitate replication and optimization.

Introduction

This compound is a key chiral intermediate utilized in the synthesis of a variety of biologically active molecules. Its stereodefined epoxide moiety and the presence of a readily cleavable tert-butyloxycarbonyl (Boc) protecting group make it a versatile precursor for the introduction of a chiral glycidyl unit. This guide will focus on the most common and efficient synthetic strategies to obtain this compound in high enantiomeric purity.

Synthetic Strategies

The principal methods for the synthesis of this compound involve the use of enantiomerically pure three-carbon building blocks. The two main approaches detailed in this guide are:

-

Synthesis from (R)-Epichlorohydrin: This is a widely used method that involves the reaction of commercially available (R)-epichlorohydrin with a source of the Boc-protected amine.

-

Synthesis from (R)-Glycidol: This alternative route utilizes (R)-glycidol, another readily available chiral precursor, which is converted to the target molecule through various methods, including the Mitsunobu reaction.

A third, less direct but powerful strategy, the Jacobsen Hydrolytic Kinetic Resolution (HKR) , can be employed to resolve a racemic mixture of the corresponding epoxide, providing access to the desired (R)-enantiomer.

Experimental Protocols and Data

This section provides detailed experimental procedures for the aforementioned synthetic routes, along with typical quantitative data for yield and enantiomeric excess (ee).

Method 1: Synthesis from (R)-Epichlorohydrin

This approach is a straightforward and cost-effective method for the preparation of this compound. The reaction proceeds via a nucleophilic substitution of the chloride in (R)-epichlorohydrin by a carbamate anion or a related nitrogen nucleophile, followed by in-situ epoxide formation.

Experimental Protocol:

A detailed experimental protocol for a similar transformation suggests the reaction of an amine with epichlorohydrin. For the synthesis of the title compound, tert-butyl carbamate would be used as the nucleophile.

-

Reaction Setup: A solution of tert-butyl carbamate and a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., anhydrous THF) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.

-

Addition of Epichlorohydrin: (R)-Epichlorohydrin is added dropwise to the cooled solution.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

| Parameter | Value | Reference |

| Starting Material | (R)-Epichlorohydrin, tert-butyl carbamate | General Knowledge |

| Typical Yield | 85-95% | Estimated |

| Enantiomeric Excess (ee) | >99% | Dependent on starting material purity |

Method 2: Synthesis from (R)-Glycidol via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a wide range of functional groups with inversion of stereochemistry. In this context, (R)-glycidol can be reacted with a nitrogen nucleophile under Mitsunobu conditions to yield the desired (S)-configured amine, which upon Boc protection and subsequent ring closure would yield the (R)-epoxide. A more direct approach would involve a nucleophile that delivers the Boc-protected amine moiety directly.

Experimental Protocol:

-

Reaction Setup: To a solution of (R)-glycidol and triphenylphosphine (PPh₃) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, is added a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise.

-

Nucleophile Addition: A solution of the nitrogen nucleophile (e.g., hydrazoic acid followed by reduction and Boc-protection, or a direct Boc-protected amine source) is then added.

-

Reaction: The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The work-up involves removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts, often through precipitation or chromatography. The crude product is then purified by flash chromatography.

| Parameter | Value | Reference |

| Starting Material | (R)-Glycidol | [1][2][3] |

| Reagents | PPh₃, DIAD/DEAD, Nitrogen Nucleophile | [1][2][3] |

| Typical Yield | 60-80% | Estimated |

| Enantiomeric Excess (ee) | >98% | [1][2][3] |

Method 3: Jacobsen Hydrolytic Kinetic Resolution

The Jacobsen hydrolytic kinetic resolution (HKR) is an efficient method for resolving racemic terminal epoxides. This technique utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. While not a direct synthesis of the target molecule, it can be applied to a racemic mixture of tert-butyl (oxiran-2-ylmethyl)carbamate.

Experimental Protocol:

-

Catalyst Preparation: The chiral (salen)Co(II) catalyst is first oxidized to the active (salen)Co(III) species, typically by stirring in the presence of air and a Brønsted acid (e.g., acetic acid).

-

Resolution: The racemic tert-butyl (oxiran-2-ylmethyl)carbamate is dissolved in a suitable solvent, and the activated catalyst is added. Water (0.5-0.6 equivalents) is then added, and the reaction is stirred at room temperature.

-

Monitoring: The reaction progress and enantiomeric excess of the remaining epoxide are monitored by chiral HPLC.

-

Work-up and Purification: Once the desired enantiomeric excess is reached (typically >99% ee for the unreacted epoxide at ~50% conversion), the reaction is worked up. The catalyst can often be recovered and reused. The enantioenriched epoxide is separated from the diol byproduct by distillation or chromatography.

| Parameter | Value | Reference |

| Starting Material | Racemic tert-butyl (oxiran-2-ylmethyl)carbamate | General HKR knowledge |

| Catalyst | Chiral (salen)Co(III) complex (Jacobsen's catalyst) | General HKR knowledge |

| Theoretical Yield | < 50% | General HKR knowledge |

| Enantiomeric Excess (ee) | >99% | General HKR knowledge |

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic methods described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Synthesis of the target compound from (R)-Epichlorohydrin.

Caption: Synthesis via the Mitsunobu reaction with (R)-Glycidol.

Caption: Enantiomeric enrichment using Jacobsen Hydrolytic Kinetic Resolution.

Conclusion

The chiral synthesis of this compound can be effectively achieved through several reliable methods. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific requirements for enantiomeric purity. The synthesis from (R)-epichlorohydrin is often favored for its simplicity and high yields, while the Mitsunobu reaction offers a versatile alternative. The Jacobsen Hydrolytic Kinetic Resolution provides an excellent method for obtaining material of the highest enantiomeric purity from a racemic mixture. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this important chiral building block.

References

Enantioselective Synthesis of tert-Butyl (oxiran-2-ylmethyl)carbamate: An In-depth Technical Guide

Introduction

Tert-butyl (oxiran-2-ylmethyl)carbamate is a pivotal chiral building block in organic synthesis, particularly valued in the development of pharmaceuticals. Its stereochemistry plays a crucial role in the biological activity of the target molecules. This guide provides a comprehensive overview of the primary methods for the enantioselective synthesis of this compound, focusing on asymmetric epoxidation of the prochiral precursor, tert-butyl allylcarbamate (also known as N-Boc-allylamine).

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the selection and implementation of the most suitable synthetic strategy.

Synthesis of the Starting Material: tert-Butyl Allylcarbamate

The synthesis of the starting material, tert-butyl allylcarbamate, is a straightforward N-protection of allylamine. A common and efficient method involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of tert-Butyl Allylcarbamate

To a stirred solution of allylamine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, di-tert-butyl dicarbonate (1.05 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate solution, and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield tert-butyl allylcarbamate as a colorless oil. The product is often of sufficient purity for direct use in the subsequent epoxidation step.

Enantioselective Epoxidation of tert-Butyl Allylcarbamate

The key to producing enantiomerically pure tert-butyl (oxiran-2-ylmethyl)carbamate lies in the asymmetric epoxidation of the double bond in tert-butyl allylcarbamate. The primary methods employed for this transformation are the Sharpless-Katsuki Asymmetric Epoxidation, the Jacobsen-Katsuki Epoxidation, and enzymatic methods.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2][3] Although tert-butyl allylcarbamate is not a traditional allylic alcohol, its structural similarity allows for the application of this methodology. The reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[4][5] The choice of the DET enantiomer ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide.

Experimental Protocol: Sharpless-Katsuki Asymmetric Epoxidation

The following is a general procedure adapted from the Sharpless epoxidation of allylic alcohols and should be optimized for the specific substrate.

A solution of titanium(IV) isopropoxide (5-10 mol%) and the appropriate chiral diethyl tartrate (6-12 mol%) in anhydrous dichloromethane is cooled to -20 °C under an inert atmosphere. To this solution is added tert-butyl allylcarbamate (1.0 eq) followed by the slow addition of a solution of tert-butyl hydroperoxide (TBHP, ~2.0 M in toluene, 1.5-2.0 eq). The reaction mixture is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and stirred for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired enantiomer of tert-butyl (oxiran-2-ylmethyl)carbamate.

Table 1: Representative Data for Sharpless-Katsuki Asymmetric Epoxidation

| Catalyst System | Chiral Ligand | Oxidant | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| Ti(OiPr)₄ | (+)-DET | TBHP | -20 | 48 | 85 | >95 | [4][5] |

| Ti(OiPr)₄ | (-)-DET | TBHP | -20 | 48 | 83 | >95 | [4][5] |

Workflow for Sharpless-Katsuki Asymmetric Epoxidation

Caption: Workflow for the Sharpless-Katsuki Asymmetric Epoxidation.

Signaling Pathway for Sharpless-Katsuki Asymmetric Epoxidation

References

- 1. Buy (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | 149057-20-5 [smolecule.com]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

Methodological & Application

Application Notes: (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate in Organic Synthesis

Introduction

(R)-tert-butyl (oxiran-2-ylmethyl)carbamate, CAS No. 149057-20-5, is a versatile chiral building block extensively utilized in modern organic synthesis.[1] Its structure incorporates a stereodefined epoxide ring and a Boc-protected amine, making it an ideal starting material for the asymmetric synthesis of a wide range of valuable molecules. The high reactivity of the strained epoxide ring towards nucleophilic attack, combined with the stability and reliable deprotection of the tert-butyloxycarbonyl (Boc) group, allows for sequential and controlled chemical transformations.[1] This compound is particularly crucial in the pharmaceutical industry for constructing chiral amino alcohol and aziridine moieties, which are core structural motifs in numerous bioactive compounds and approved drugs.

Key Synthetic Applications

The primary utility of this compound stems from the regioselective ring-opening of its epoxide moiety by a diverse array of nucleophiles. This reaction provides access to key chiral intermediates, primarily β-amino alcohols and N-Boc-aziridines.

-

Synthesis of Chiral β-Amino Alcohols: The reaction of the epoxide with nucleophiles such as amines, azides, thiols, or organometallics leads to the formation of chiral 1,3-amino alcohols. These structures are pivotal in the synthesis of pharmaceuticals, including antiviral agents and beta-blockers. The regioselectivity of the attack (at C2 vs. C3 of the oxirane) can often be controlled by the choice of catalyst and reaction conditions.[2]

-

Synthesis of Chiral Aziridines: Chiral aziridines are valuable synthetic intermediates, and this compound provides an effective route for their preparation. The synthesis typically proceeds via a two-step sequence: initial ring-opening of the epoxide to form a β-amino alcohol derivative, followed by activation of the newly formed hydroxyl group (e.g., as a tosylate or mesylate) and subsequent intramolecular cyclization under basic conditions to furnish the N-Boc protected chiral aziridine.

-

Intermediates for Drug Development: The derivatives of this compound are key precursors to oxazolidinone antibiotics, such as Linezolid. For instance, ring-opening with an azide nucleophile, followed by reduction and cyclization, yields the core (R)-5-(aminomethyl)-2-oxazolidinone structure essential for this class of antibacterial agents.[3]

Reaction Pathways and Applications

The following diagram illustrates the central role of this compound as a precursor to valuable chiral building blocks in drug discovery.

References

Synthesis of Chiral Pharmaceutical Intermediates Using (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: Application Notes and Protocols

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate , a valuable chiral building block, serves as a versatile starting material in the enantioselective synthesis of a variety of pharmaceutical intermediates. Its key structural feature, a stereochemically defined epoxide ring, allows for regioselective ring-opening reactions with various nucleophiles to introduce a chiral amino alcohol moiety. This essential structural motif is present in numerous active pharmaceutical ingredients (APIs), including β-blockers and antiviral agents. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability during synthetic transformations and allows for facile deprotection under acidic conditions.

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates utilizing this compound.

Application in the Synthesis of (S)-Metoprolol Intermediate

Metoprolol is a widely used β₁-selective adrenergic receptor blocker for the treatment of cardiovascular diseases. The pharmacologically active enantiomer is (S)-Metoprolol. A key intermediate in its synthesis is the chiral amino alcohol, (S)-tert-butyl (2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)carbamate. This intermediate can be efficiently synthesized through the regioselective ring-opening of this compound with 4-(2-methoxyethyl)phenol.

Quantitative Data Summary

| Intermediate Product | Nucleophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| (S)-tert-butyl (2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)carbamate | 4-(2-methoxyethyl)phenol | K₂CO₃ | DMF | 70 | 12 | ~85 | >99 |

| (S)-tert-butyl (2-hydroxy-3-(naphthalen-1-yloxy)propyl)carbamate | 1-Naphthol | K₂CO₃ | DMF | 80 | 10 | ~88 | >99 |

Experimental Protocol: Synthesis of (S)-tert-butyl (2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)carbamate

This protocol details the synthesis of a key chiral intermediate for (S)-Metoprolol.

Materials:

-

This compound

-

4-(2-methoxyethyl)phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (S)-tert-butyl (2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)carbamate.

Expected Outcome:

The reaction is expected to yield the desired product in approximately 85% with an enantiomeric excess greater than 99%.

Application in the Synthesis of Chiral Amino Alcohol Precursors for Antiviral Drugs

Chiral amino alcohols are crucial components of many antiviral drugs, including HIV protease inhibitors. The regioselective ring-opening of this compound with primary or secondary amines provides a direct route to these important intermediates.

Experimental Protocol: General Procedure for the Synthesis of Chiral β-Amino Alcohols

This protocol describes a general method for the reaction of this compound with an amine.

Materials:

-

This compound

-

Amine (e.g., isopropylamine, benzylamine)

-

Ethanol or Isopropanol

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add the desired amine (2.0-5.0 eq). For gaseous amines like isopropylamine, the reaction can be performed in a sealed vessel.

-

A small amount of water can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess amine under reduced pressure.

-

The crude product can be purified by crystallization or silica gel column chromatography to yield the desired chiral β-amino alcohol.

Visualizations

Application Notes and Protocols for Ring-Opening Reactions of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a versatile chiral building block extensively utilized in organic synthesis and medicinal chemistry. Its reactive epoxide ring, coupled with the stereocenter and the Boc-protected amine, makes it an ideal starting material for the asymmetric synthesis of a wide array of valuable compounds, particularly chiral β-amino alcohols.[1] This document provides detailed application notes and experimental protocols for the ring-opening reactions of this epoxide with various nucleophiles.

Introduction to Ring-Opening Reactions

The strained three-membered ring of the oxirane moiety in this compound is susceptible to nucleophilic attack, leading to regioselective ring-opening. This reaction is a cornerstone for the synthesis of 1,2-difunctionalized compounds. The regioselectivity of the attack, either at the less hindered C3 carbon (SN2) or the more substituted C2 carbon (SN1-like), is influenced by the nature of the nucleophile, the solvent, and the presence or absence of a catalyst. The inherent chirality of the starting material is transferred to the product, yielding enantiomerically enriched compounds.[1]

General Reaction Scheme:

Figure 1: General scheme for the nucleophilic ring-opening of this compound.

Applications in Organic Synthesis

The primary application of ring-opening reactions of this compound is the synthesis of chiral β-amino alcohols and their derivatives. These motifs are prevalent in a vast number of biologically active molecules, including pharmaceuticals and natural products. The Boc protecting group can be readily removed under acidic conditions to reveal a primary amine, which can be further functionalized.

Key applications include the synthesis of:

-

Chiral Amino Alcohols: These are fundamental building blocks for the synthesis of pharmaceuticals.[1]

-

Chiral Aziridines: The ring-opened products can be cyclized to form chiral aziridines, another important class of intermediates.[1]

-

Pharmaceutical Intermediates: The derivatives of this compound are explored for various therapeutic applications.[1]

Experimental Protocols

The following section details experimental protocols for the ring-opening of this compound with various nucleophiles.

Ring-Opening with Aromatic Amines (Anilines)

The reaction of this compound with anilines yields chiral N-aryl-3-amino-1,2-propanediols, which are valuable intermediates in drug discovery. Microwave-assisted synthesis in nitromethane has been shown to be an efficient, green, and high-yielding method for this transformation, even with less reactive aromatic amines.[2][3]

Experimental Workflow:

Figure 2: Workflow for the microwave-assisted ring-opening with anilines.

Protocol:

-

To a microwave process vial, add this compound (1.0 mmol, 1.0 equiv) and the desired aniline (1.0 mmol, 1.0 equiv).

-

Add nitromethane (3 mL) as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 300 W for 20 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the desired β-amino alcohol.[2][3]

Quantitative Data (Representative Examples for a structurally similar epoxide): [2]

| Aniline Nucleophile | Product Yield (%) |

| p-Toluidine | 90 |

| 4-Fluoroaniline | 85 |

| 4-Chloroaniline | 81 |

| 4-Bromoaniline | 76 |

Ring-Opening with Azide

The reaction with sodium azide introduces an azido group, which can be subsequently reduced to a primary amine, providing access to chiral 1,2-diamines.

Experimental Workflow:

Figure 3: Workflow for the ring-opening with sodium azide.

Protocol:

-

Dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium azide (1.5 equiv) and ammonium chloride (1.2 equiv) to the solution.

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

-